molecular formula C10H11NO3 B14330574 Benzoic acid methylcarbamoylmethyl ester CAS No. 106231-50-9

Benzoic acid methylcarbamoylmethyl ester

Cat. No.: B14330574
CAS No.: 106231-50-9
M. Wt: 193.20 g/mol
InChI Key: ZWAHHEQQTJUTPW-UHFFFAOYSA-N
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Description

Benzoic acid methylcarbamoylmethyl ester is a benzoic acid derivative characterized by a methyl ester group and a methylcarbamoylmethyl substituent. For instance, derivatives such as 2-(acetylamino)-benzoic acid methyl ester (Av7) and 2-[2’-(2’’-hydroxy-2’’-methyl-propionylamino)-benzoylamino]-benzoic acid methyl ester (Av9) exhibit antitumor activity, suggesting that the methylcarbamoylmethyl group may enhance bioactivity through specific binding interactions . These compounds are typically synthesized via esterification or condensation reactions, as seen in the preparation of (N-piperidinyl)methyl benzoic acid derivatives and angiotensin II receptor antagonists .

Properties

CAS No.

106231-50-9

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] benzoate

InChI

InChI=1S/C10H11NO3/c1-11-9(12)7-14-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)

InChI Key

ZWAHHEQQTJUTPW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The most common method for preparing benzoic acid methylcarbamoylmethyl ester is through the esterification of benzoic acid with methylcarbamoylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl benzoate with methylcarbamoylmethyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and microwave-assisted reactions are also explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Benzoic acid methylcarbamoylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methylcarbamoylmethyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Aminolysis: Reaction with amines can convert the ester into amides.

Common Reagents and Conditions:

    Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and water.

    Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.

    Reduction: Utilizes lithium aluminum hydride or diisobutylaluminum hydride.

    Aminolysis: Involves amines such as ammonia or primary amines.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
  • Employed in the study of esterification and transesterification reactions.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Studied for its role in metabolic pathways involving ester hydrolysis.

Medicine:

  • Explored as a potential prodrug for delivering active pharmaceutical ingredients.
  • Used in the formulation of topical medications due to its ability to penetrate the skin.

Industry:

Mechanism of Action

The mechanism of action of benzoic acid methylcarbamoylmethyl ester involves its hydrolysis to benzoic acid and methylcarbamoylmethyl alcohol. Benzoic acid is known to exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The ester itself may also interact with biological membranes, enhancing the delivery of active compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of benzoic acid esters are highly dependent on their substituents. Below is a comparative analysis of key analogs:

Compound Substituent Key Properties/Activities References
Benzoic acid, methyl ester None (simple methyl ester) Insect repellent (Bemisia tabaci)
Benzoic acid, 2-methoxy-, methyl ester Methoxy group at ortho position Nonsteroidal anti-inflammatory
2-(Acetylamino)-benzoic acid methyl ester (Av7) Acetylamino group Antitumor (inhibits AGS, Hepg2, and A549 cancer cells)
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester Nitrobenzoyl and hydroxy groups High-yield synthesis (95% yield)
Benzoic acid, 3-amino-4-[[(4-chlorophenyl)methyl]amino]-, methyl ester Chlorophenyl and amino groups Supplier-reported 97% purity
Benzoic acid, 2-methoxy-6-pentadecyl-, methyl ester Long alkyl chain (pentadecyl) Enhanced lipophilicity (potential for topical use)

Pharmacological Activities

  • Antitumor Effects : Av7 and Av9 inhibit proliferation in gastric, liver, and lung cancer cell lines, outperforming the reference drug 5-fluorouracil in some cases .
  • Anti-inflammatory Activity: The methoxy-substituted analog (2-methoxy-benzoic acid methyl ester) is reported as a nonsteroidal anti-inflammatory agent .
  • Repellent Properties : The unsubstituted methyl ester shows insect-repellent activity, likely due to its volatility and simple structure .

Physicochemical Properties

  • Lipophilicity : Long-chain substituents (e.g., pentadecyl in ) increase lipophilicity, enhancing membrane permeability but reducing water solubility .

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